1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-cyclopentyl-5-pyrazin-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12-7-10(11-8-13-5-6-14-11)15-16(12)9-3-1-2-4-9/h5-9,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIGEGXEWXSVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(N2)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The molecular formula of this compound is , with a molecular weight of approximately 188.23 g/mol. The compound features a pyrazole ring, which is known for its diverse pharmacological profiles.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, this compound demonstrated moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 250 µg/mL for these pathogens, suggesting potential as an antibacterial agent .
Anti-inflammatory Effects
The compound has also been assessed for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro studies showed that this compound inhibited COX activity, leading to reduced production of pro-inflammatory cytokines such as TNFα and IL-6 .
The mechanism underlying the biological activity of this compound involves interaction with various molecular targets:
- Inhibition of Kinases : The compound has been reported to inhibit DYRK1A kinase, promoting β-cell survival and enhancing insulin secretion in pancreatic cells .
- Neutrophil Migration : It interferes with neutrophil chemotaxis, which is crucial in inflammatory responses, showing IC50 values in the low nanomolar range .
Case Studies
Scientific Research Applications
Medicinal Chemistry
1-Cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol has garnered attention for its potential therapeutic applications. Research indicates that compounds with similar structures exhibit anti-inflammatory, anticancer, and antimicrobial activities. The biological activity is often attributed to the compound’s ability to interact with specific enzymes or receptors in biological pathways.
Case Studies:
- Anti-inflammatory Activity : In studies involving animal models, derivatives of pyrazole compounds have shown promising results in reducing inflammation markers, suggesting that this compound may exhibit similar effects.
- Anticancer Properties : Preliminary screenings have identified certain pyrazole derivatives as potential inhibitors of cancer cell proliferation, indicating a need for further investigation into this compound's efficacy against various cancer types.
Materials Science
The compound's unique structural features enable its use in developing advanced materials. Its potential applications include:
- Luminescent Materials : Pyrazole derivatives are explored for their luminescent properties, which can be harnessed in OLEDs (Organic Light Emitting Diodes) and other optoelectronic devices.
Research Findings :
Studies have demonstrated that the incorporation of pyrazole rings into polymer matrices can enhance the luminescent efficiency of the materials produced.
Biological Research
In biological research, this compound is utilized to understand molecular interactions within biological systems.
Mechanism of Action :
The compound may exert its effects by binding to specific receptors or enzymes, influencing signaling pathways that regulate various physiological processes. This interaction can lead to altered cellular responses, making it a candidate for drug development.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazol-5-ol Derivatives
Key Observations:
Aminoethyl substituents (e.g., in ) introduce polarity, enhancing aqueous solubility but reducing membrane permeability compared to cyclopentyl .
Position 3 Substituents :
- Pyrazin-2-yl (as in the target compound) offers a nitrogen-rich aromatic system for hydrogen bonding and π-stacking, contrasting with phenyl () or furan (), which lack nitrogen heteroatoms .
- Trifluoromethyl groups () enhance metabolic stability and electron-withdrawing effects, influencing reactivity .
Physicochemical Properties
Table 3: Molecular Weight and Solubility Trends
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds
The most common and classical method for synthesizing substituted pyrazoles is the cyclocondensation reaction between hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. This approach is well-established for constructing the pyrazole ring with substitution at various positions.
Mechanism : Hydrazine acts as a bidentate nucleophile, attacking the carbonyl groups of 1,3-diketones or related compounds, leading to cyclization and formation of the pyrazole nucleus.
Typical Conditions : Reactions are often carried out in polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or dimethylformamide (DMF), sometimes with acid catalysis (e.g., HCl) to facilitate dehydration and improve yields.
Regioselectivity : The choice of substituents and reaction conditions can influence regioselectivity, often yielding a major isomer in high purity.
Example Adaptation : For 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol, a suitable 1,3-dicarbonyl compound bearing a cyclopentyl moiety could be condensed with 2-pyrazinylhydrazine or its equivalent.
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclopentyl-substituted 1,3-diketone + 2-pyrazinylhydrazine | Cyclocondensation to form pyrazole ring | 70-95 | Acid catalysis in aprotic solvent preferred |
| 2 | Purification by recrystallization or chromatography | Isolation of this compound | - | Regioselectivity optimized by solvent choice |
Cyclocondensation Using Acetylenic Ketones or α,β-Unsaturated Ketones
Alternative methods involve cyclocondensation of hydrazines with acetylenic ketones or α,β-unsaturated ketones, which can be oxidized or further functionalized to yield pyrazole derivatives.
Advantages : This method can introduce additional substitution patterns and allows for the synthesis of trisubstituted pyrazoles.
Catalysts and Conditions : Copper triflate and ionic liquids have been employed to enhance yields and selectivity; oxidative aromatization is often required post-cyclization.
Potential Application : Using cyclopentyl-substituted acetylenic ketones with 2-pyrazinylhydrazine under these conditions could afford the target pyrazol-5-ol compound.
1,3-Dipolar Cycloaddition Reactions
The pyrazole ring can also be constructed via [3+2] cycloaddition between dipolar species such as diazo compounds, sydnones, or nitrilimines and alkynes or alkenes.
Diazocarbonyl Cycloaddition : Ethyl α-diazoacetate reacts with alkynes in the presence of catalysts (e.g., zinc triflate) to yield pyrazoles efficiently.
Sydnone Cycloaddition : Sydnones react with alkynes to form regioisomeric pyrazoles, separable by chromatography.
Nitrilimine Cycloaddition : Nitrilimines generated in situ react with alkenes to give trisubstituted pyrazoles with good yields and regioselectivity.
Relevance : If suitable precursors with cyclopentyl and pyrazinyl substituents are accessible, these methods could be adapted for the target compound synthesis.
Sonication-Assisted Cyclization
A novel, efficient, and green method involves sonication to promote cyclization of hydrazine hydrate with suitable precursors such as oxonitriles derived from carboxylic acids.
Procedure : Starting from carboxylic acids, esters are formed, then converted to oxonitriles, which undergo cyclization with hydrazine hydrate under sonication for 1-2 hours.
Benefits : This method offers shorter reaction times, mild conditions, and good yields.
Potential Adaptation : Using cyclopentyl-substituted carboxylic acids and 2-pyrazinyl derivatives could enable efficient synthesis of this compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation with 1,3-diketones | Cyclopentyl 1,3-diketone + 2-pyrazinylhydrazine | Acidic aprotic solvent, RT to reflux | 70-95 | High regioselectivity, classical | Requires preparation of diketones |
| Cyclocondensation with acetylenic/α,β-unsaturated ketones | Cyclopentyl acetylenic ketone + hydrazine derivatives | Catalysts (Cu triflate), oxidation steps | 65-85 | Versatile substitution patterns | Multi-step, regioisomer mixtures |
| 1,3-Dipolar Cycloaddition | Diazocarbonyls, sydnones, nitrilimines + alkynes/alkenes | Catalysts, mild to moderate temp | 70-90 | Efficient, diverse pyrazole types | Requires dipolar precursors |
| Sonication-Assisted Cyclization | Oxonitriles + hydrazine hydrate | Sonication, mild conditions | 75-90 | Rapid, green, mild | Substrate scope may be limited |
Research Findings and Notes
The cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds remains the most reliable and widely used method for pyrazole synthesis, offering excellent yields and regioselectivity under optimized conditions.
Use of aprotic polar solvents such as N,N-dimethylacetamide combined with acid catalysis improves reaction rates and selectivity, which is critical for obtaining pure this compound.
Sonication methods have emerged as efficient alternatives for pyrazole synthesis, reducing reaction time significantly while maintaining good yields.
The choice of hydrazine derivative is crucial; for this compound, 2-pyrazinylhydrazine or closely related analogues would be necessary to introduce the pyrazin-2-yl substituent.
Post-synthetic purification typically involves recrystallization or chromatographic techniques to isolate the desired regioisomer.
No direct patent or literature source was found specifically detailing the synthesis of this compound, but related pyrazole synthesis patents and methods provide a strong foundation for its preparation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
